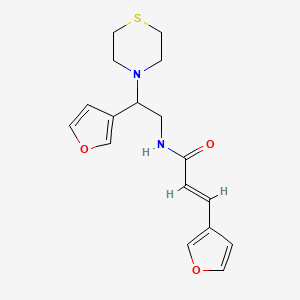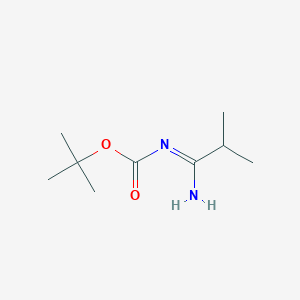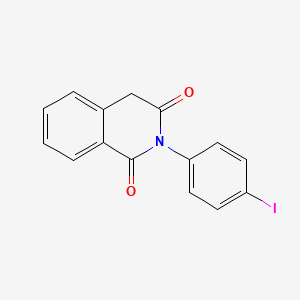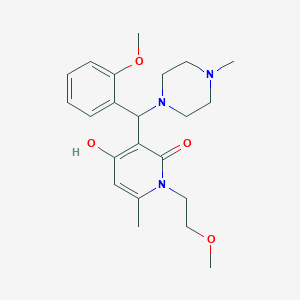
(4-Fluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Fluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Compounds containing similar structures have been reported to exhibit antiviral activity . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Activity
Indole derivatives, which share a similar aromatic structure with the fluorophenyl group in the compound, have been found to possess anti-inflammatory properties . This suggests that our compound may also have potential as an anti-inflammatory agent.
Anticancer Activity
The thiadiazole moiety in the compound is known to exhibit anticancer activity . Additionally, fluorinated pyrazole compounds, which are structurally similar to our compound, have been synthesized and shown to bind to the human estrogen alpha receptor (ERα), suggesting potential anti-breast cancer activity .
Antimicrobial Activity
The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities, including antimicrobial activity . This suggests that our compound could potentially be used in the development of new antimicrobial agents.
Antidiabetic Activity
1,3,4-Thiadiazole derivatives have also been reported to exhibit antidiabetic activity . This suggests that our compound could potentially be used in the treatment of diabetes.
Antitubercular Activity
Indole derivatives have been reported to possess antitubercular activity . Given the structural similarity between indole and the fluorophenyl group in our compound, it’s possible that our compound may also exhibit antitubercular activity.
Zukünftige Richtungen
The future directions for research on “(4-Fluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” and similar compounds could involve further exploration of their broad spectrum of pharmacological activities . This could include the development of new potent antibacterial and antifungal agents .
Wirkmechanismus
Target of Action
The primary target of this compound is the Neurokinin Receptor . Neurokinin receptors are a class of G protein-coupled receptors that bind to neurokinin peptides, such as substance P, neurokinin A, and neurokinin B. They play a crucial role in various physiological processes, including pain perception, cardiovascular homeostasis, and respiratory regulation.
Mode of Action
The compound interacts with its target, the Neurokinin Receptor, by binding to it. This binding inhibits the receptor’s activity , leading to changes in the downstream signaling pathways
Pharmacokinetics
The compound is soluble in dmso , which suggests that it may have good bioavailability. The compound’s pKa is predicted to be -0.28±0.40 , which could influence its absorption and distribution.
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3OS/c1-10-17-18-14(21-10)12-3-2-8-19(9-12)15(20)11-4-6-13(16)7-5-11/h4-7,12H,2-3,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKAZOLAIPKEJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2387998.png)

![7-Chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B2388003.png)



![N-[(1R,2S)-2-(2-Fluorophenyl)cyclopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2388011.png)
![2-Methoxyethyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2388012.png)
![methyl {2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2388013.png)



